

Application Note: Quantification of **Hopane**s in Petroleum Samples for Geochemical Analysis

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Compound of Interest		
Compound Name:	Hopane	
Cat. No.:	B1207426	Get Quote

Audience: Researchers, scientists, and petroleum industry professionals.

Introduction

Hopanes are pentacyclic triterpenoid compounds that serve as crucial biomarkers in petroleum geochemistry.[1][2] Derived from bacterio**hopane**polyols (BHPs) present in the cell membranes of bacteria, these "molecular fossils" are highly resistant to degradation and provide valuable insights into the origin, thermal maturity, and depositional environment of petroleum source rocks and crude oils.[3][4] Their ubiquitous presence and structural diversity make them powerful tools for oil-to-oil and oil-to-source rock correlations.[5] This application note provides a detailed protocol for the quantification of **hopane**s in petroleum samples using Gas Chromatography-Mass Spectrometry (GC-MS).

The analysis of **hopane** distribution patterns, particularly the ratios of specific isomers, allows for the determination of key geochemical parameters. For instance, the ratio of the thermally more stable $18\alpha(H)$ -22,29,30-trisnorneo**hopane** (Ts) to the less stable $17\alpha(H)$ -22,29,30-trisnor**hopane** (Tm) is a widely used indicator of thermal maturity.[3] High concentrations of certain **hopane**s, such as gammacerane, can indicate a stratified water column in the depositional environment.[6] The quantification of these compounds is therefore essential for accurate geochemical interpretation.

The primary analytical technique for **hopane** analysis is GC-MS, which offers the necessary selectivity and sensitivity for detecting these complex molecules within intricate hydrocarbon matrices.[7][8] The characteristic mass fragment at a mass-to-charge ratio (m/z) of 191 is a



diagnostic feature of most **hopane**s and is typically used for their identification and quantification in selected ion monitoring (SIM) mode.[9]

Experimental Workflow

The overall workflow for the quantification of **hopane**s in petroleum samples involves sample preparation to isolate the saturated hydrocarbon fraction, followed by instrumental analysis using GC-MS.



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Figure 1: Experimental workflow for **hopane** quantification.

Quantitative Data Summary

The following table presents example quantitative data derived from the analysis of **hopanes** in different petroleum samples. The concentrations are typically reported in micrograms per gram (μ g/g) of rock or milligrams per gram (μ g/g) of oil. Ratios are dimensionless and are calculated from the peak areas of the respective compounds in the m/z 191 mass chromatogram.



Hopane Parameter	Sample A (Marine Shale)	Sample B (Lacustrine Carbonate)	Sample C (Degraded Oil)	Geochemical Interpretation
Concentrations (μg/g)				
C30 Hopane	25.4	18.2	12.8	General indicator of bacterial input.
Ts (C27 18α)	5.2	2.1	3.5	Thermally stable isomer.
Tm (C27 17α)	8.9	7.8	4.1	Thermally labile isomer.
Gammacerane	1.1	9.5	0.8	Indicator of water column stratification.
Key Ratios				
Ts / (Ts + Tm)	0.37	0.21	0.46	Indicates low to moderate thermal maturity for Samples A and B, and higher maturity for Sample C.[1]
C29 / C30 Hopane	0.85	1.2	0.75	Can provide insights into the type of organic matter and depositional conditions.[8]
Gammacerane / C30 Hopane	0.04	0.52	0.06	High ratio in Sample B suggests a saline



or stratified depositional environment.[6]

Detailed Experimental Protocols Sample Preparation: Isolation of the Saturated Hydrocarbon Fraction

This protocol describes the separation of crude oil or source rock extract into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds (resins and asphaltenes).

Materials:

- Crude oil or powdered source rock sample
- Dichloromethane (DCM)
- n-Hexane
- Methanol
- Activated neutral alumina (100-200 mesh)
- Activated silica gel (100-200 mesh)
- Glass column for chromatography
- Glass wool
- · Round bottom flasks
- Rotary evaporator
- Beakers and graduated cylinders
- Pasteur pipettes



Protocol:

- Extraction (for Source Rocks):
 - Soxhlet extract a known quantity of powdered source rock with a mixture of DCM and methanol (e.g., 93:7 v/v) for 72 hours.
 - Remove the solvent from the extract using a rotary evaporator to obtain the total lipid extract (TLE).
- Deasphaltening:
 - o Dissolve a known amount of crude oil or TLE in a minimal amount of DCM.
 - Precipitate the asphaltenes by adding an excess of n-hexane (typically 40:1 v/v n-hexane to sample).
 - Allow the mixture to stand for at least 12 hours in the dark.
 - Filter the mixture to separate the soluble maltenes from the precipitated asphaltenes.
 - Concentrate the maltene fraction using a rotary evaporator.
- Column Chromatography (SARA Separation):[4]
 - Prepare a chromatography column by packing it with activated neutral alumina or a combination of silica gel and alumina. A Pasteur pipette can be used for small-scale separations.[10]
 - Apply the concentrated maltene fraction to the top of the column.
 - Elute the saturated hydrocarbon fraction with n-hexane. Collect this fraction.
 - Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and DCM (e.g., 1:2 v/v).
 - Elute the polar (resin) fraction with a mixture of DCM and methanol.



 Concentrate the saturated hydrocarbon fraction to a known volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS Analysis for Hopane Quantification

This protocol outlines the instrumental analysis of the isolated saturated hydrocarbon fraction.

Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness, coated with a non-polar stationary phase like HP-5MS).[8][11]
- Helium as the carrier gas.
- Autosampler vials.
- Internal standard solution (e.g., deuterated hopane or another compound not present in the sample).
- **Hopane** reference standards for external calibration (if available).

GC-MS Parameters:

- Injector: Splitless mode at 300 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp 1: Increase to 100 °C at 20 °C/min.
 - Ramp 2: Increase to 310 °C at 3 °C/min.[11]
 - Final hold: 310 °C for 20 minutes.

Methodological & Application





MS Transfer Line Temperature: 250-320 °C.[7]

Ion Source Temperature: 225-250 °C.[7]

MS Mode:

- Full Scan: Acquire data from m/z 50-580 to identify the overall composition.
- Selected Ion Monitoring (SIM): Monitor the characteristic fragment ion for hopanes at m/z
 191.[12] Additional ions like m/z 177 for 25-norhopanes can also be monitored.[4]
- Injection Volume: 1-2 μL.

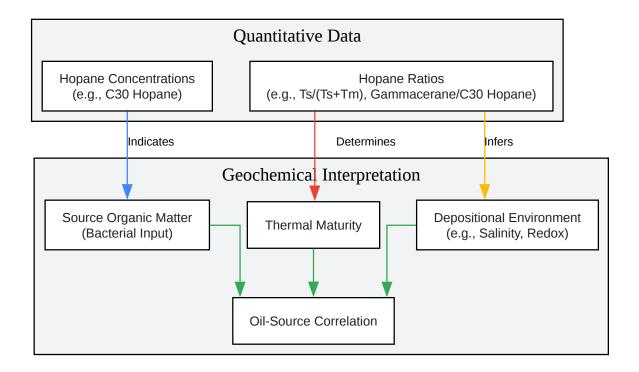
Data Analysis and Quantification:

- Peak Identification: Identify the individual hopane peaks in the m/z 191 mass chromatogram based on their retention times relative to known standards or published chromatograms.[13]
 [14]
- Peak Integration: Integrate the area of each identified **hopane** peak.
- Quantification:
 - Internal Standard Method: Add a known amount of an internal standard to the sample before injection. Calculate the concentration of each **hopane** relative to the internal standard's response factor. This method is preferred as it corrects for variations in injection volume and instrument response.
 - External Standard Method: Prepare a series of calibration standards containing known concentrations of **hopane** standards.[15][16] Generate a calibration curve by plotting peak area against concentration. Determine the concentration of **hopane**s in the sample by comparing their peak areas to the calibration curve. The availability of pure hopanoid standards has historically been a challenge.
- Calculation of Ratios: Calculate the desired hopane ratios (e.g., Ts/(Ts+Tm)) using the integrated peak areas of the corresponding compounds.



Logical Relationship of Geochemical Interpretation

The quantitative data obtained from **hopane** analysis is used to infer various aspects of a petroleum system's history. This logical flow is crucial for a comprehensive geochemical assessment.



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Figure 2: Logical flow of geochemical interpretation from hopane data.

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